Cas no 500774-20-9 (Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate)
Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- EN300-4381220
- AKOS020909266
- 500774-20-9
- Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate
-
- Inchi: 1S/C12H17NO2/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7,11H,4,13H2,1-3H3
- InChI Key: YSYNWCRDVKDICV-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C1C(C)=CC=CC=1C)N)=O
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4381220-0.05g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 0.05g |
$924.0 | 2025-03-15 | |
| Enamine | EN300-4381220-0.1g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 0.1g |
$968.0 | 2025-03-15 | |
| Enamine | EN300-4381220-0.25g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 0.25g |
$1012.0 | 2025-03-15 | |
| Enamine | EN300-4381220-0.5g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 0.5g |
$1056.0 | 2025-03-15 | |
| Enamine | EN300-4381220-1.0g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 1.0g |
$1100.0 | 2025-03-15 | |
| Enamine | EN300-4381220-2.5g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 2.5g |
$2155.0 | 2025-03-15 | |
| Enamine | EN300-4381220-5.0g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 5.0g |
$3189.0 | 2025-03-15 | |
| Enamine | EN300-4381220-10.0g |
ethyl 2-amino-2-(2,6-dimethylphenyl)acetate |
500774-20-9 | 95.0% | 10.0g |
$4729.0 | 2025-03-15 |
Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate
Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS No. 500774-20-9): A Comprehensive Overview
Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate, identified by its Chemical Abstracts Service registry number CAS No. 500774-20-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate consists of an ethyl ester group attached to an amino-substituted acetate moiety, further modified by a 2,6-dimethylphenyl group. This distinctive configuration makes it a versatile intermediate in synthetic chemistry and a candidate for further pharmacological exploration.
The synthesis of Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate involves multi-step organic reactions, typically starting from readily available precursors such as dimethyl phenylamine and acetic acid derivatives. The process often requires careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of the synthesis. These techniques not only improve the overall yield but also minimize unwanted byproducts, ensuring a cleaner final product suitable for subsequent applications.
In recent years, the interest in Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate has surged due to its potential role in drug development. The presence of both amino and ester functional groups provides multiple sites for chemical modification, making it an attractive scaffold for designing novel therapeutic agents. Researchers have been exploring its derivatives as potential candidates for treating various diseases, including neurological disorders and inflammatory conditions. The dimethylphenyl group adds another layer of complexity, influencing both the physical properties and biological activity of the compound.
One of the most compelling aspects of Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate is its role in medicinal chemistry. The compound's structural features allow it to interact with biological targets in diverse ways, offering opportunities for developing targeted therapies. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression. Additionally, the ability to modify its structure enables researchers to fine-tune its pharmacokinetic properties, such as solubility and bioavailability, which are crucial factors in drug development.
The pharmacological profile of Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate is still under extensive investigation. Preliminary studies have shown promising results in vitro, indicating potential therapeutic benefits. However, further research is needed to fully understand its mechanism of action and to assess its safety and efficacy in vivo. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate these findings into tangible medical applications. The development of robust analytical methods for characterizing this compound and its derivatives is also critical for advancing research in this area.
The chemical properties of Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate make it a valuable tool in various chemical transformations. Its reactivity as an ester allows it to participate in nucleophilic acyl substitution reactions, while the amino group can undergo condensation reactions with carbodiimides or acid chlorides. These reactions are fundamental in constructing more complex molecules and have been utilized in the synthesis of peptidomimetics and other bioactive compounds. The stability of the compound under different conditions also makes it suitable for long-term storage and transportation without significant degradation.
The industrial relevance of Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate extends beyond academic research. Its synthesis can be scaled up for commercial production if cost-effective methods are developed. This would make it more accessible for pharmaceutical companies and research institutions engaged in drug discovery programs. Moreover, the compound's versatility as a building block could lead to new synthetic pathways that are more efficient and environmentally friendly compared to existing methods.
The future directions for research on Ethyl 2-amino-2-(2,6-dimethylphenyl)acetate are promising and multifaceted. Advances in computational chemistry could help predict new derivatives with enhanced biological activity using virtual screening techniques. Additionally, green chemistry principles should be integrated into its synthesis to minimize environmental impact while maintaining high yields and purity standards.
In conclusion, Ethyl 2-amino-2-( )-dimethylphenyl acetate (CAS No. 500774-20-9) represents a fascinating compound with significant potential in both synthetic chemistry and pharmaceutical research.
Its unique structural features offer opportunities for designing novel therapeutic agents with tailored biological activities.
Further exploration into its pharmacological properties
and synthetic modifications will undoubtedly contribute
to advancements in drug development efforts worldwide.
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